1-(Furan-3-yl)butan-1-amine
Description
Historical Context and Evolution of Furan (B31954) Chemistry
The history of furan chemistry began in 1780 with the description of 2-furoic acid by Carl Wilhelm Scheele. wikipedia.org A pivotal moment came in 1831 when Johann Wolfgang Döbereiner reported the synthesis of furfural (B47365), a key furan derivative, which was later characterized by John Stenhouse. wikipedia.org The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. wikipedia.org Initially derived from agricultural byproducts like bran, from which the name "furan" originates (from the Latin furfur for bran), furan chemistry has evolved significantly. wikipedia.org
Initially, research focused on the basic reactivity of the furan ring, which exhibits properties intermediate between an aromatic ring and an enol ether. wikipedia.org It is notably more reactive than benzene (B151609) in electrophilic substitution reactions. wikipedia.orgderpharmachemica.com Modern furan chemistry has shifted towards leveraging furan and its derivatives, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), as key platform molecules derived from biomass. mdpi.comresearchgate.net This focus on renewable feedstocks makes furan chemistry a cornerstone of sustainable chemical production. researchgate.netmdpi.com
The Significance of Amines as Synthons and Functional Groups in Organic Chemistry
Amines are a fundamental class of organic compounds, characterized by a nitrogen atom with a lone pair of electrons, which makes them excellent nucleophiles and bases. purkh.comnumberanalytics.com This inherent reactivity allows them to participate in a vast array of chemical reactions, establishing them as indispensable building blocks, or synthons, in organic synthesis. amerigoscientific.comsolubilityofthings.com
The significance of amines stems from their role as key intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.comnumberanalytics.com Many essential drugs, such as antibiotics and antidepressants, contain amine functional groups that are crucial to their biological activity. purkh.comnumberanalytics.com In industrial processes, amines are used not only as synthetic intermediates but also as catalysts and in the production of materials like polyamides and polyurethanes. numberanalytics.comamerigoscientific.com The versatility of amines in forming carbon-nitrogen bonds through reactions like alkylation, acylation, and reductive amination is central to the construction of complex molecular architectures. numberanalytics.comsolubilityofthings.com
Synergy of Furan and Amine Moieties in Complex Molecular Architectures
The integration of a furan ring and an amine group into a single molecule, exemplified by 1-(Furan-3-yl)butan-1-amine, creates a powerful synergy. This combination allows for the design of complex molecules with tailored properties. The furan ring serves as a rigid, aromatic scaffold that can be derived from renewable sources, while the amine group provides a reactive handle for further functionalization or for directing intermolecular interactions. mdpi.comscbt.com
This synergy is particularly valuable in materials science and medicinal chemistry. For instance, furan-based diamines are used as monomers for the synthesis of bio-based polyamides and polyimides, creating novel polymers with unique thermal and mechanical properties. mdpi.commdpi.com The furan moiety can participate in Diels-Alder reactions, enabling the development of self-healing and recyclable polymers. researchgate.netresearchgate.net In drug discovery, the furan ring can interact with biological targets through π-π stacking, while the amine group can form critical hydrogen bonds, making furan-amine compounds promising candidates for new therapeutic agents. smolecule.com The ability to modify both the furan core and the amine substituent allows chemists to fine-tune the electronic and steric properties of the molecule for specific applications. pnas.org
Overview of Current Research Trends in Furan-Substituted Amines
Modern research into furan-substituted amines is driven by the push for sustainable chemistry and the need for novel functional molecules. A dominant trend is the synthesis of these amines from biomass-derived platform molecules like furfural and HMF. mdpi.comnih.gov This involves the development of highly efficient and selective catalytic systems for reductive amination.
Key research areas include:
Heterogeneous Catalysis : The design of robust, reusable catalysts, often using non-noble metals, for the conversion of furanic aldehydes and ketones into primary, secondary, and tertiary amines. mdpi.com
Biocatalysis : The use of enzymes, such as transaminases, to produce enantiomerically pure furan-amines under mild, environmentally friendly conditions. nih.govacs.org
Polymer Chemistry : The application of furan-based diamines, such as 2,5-bis(aminomethyl)furan (B21128) (BAMF), as renewable monomers for high-performance biopolymers. mdpi.comrsc.org
Medicinal Chemistry : The synthesis and evaluation of furan-amine derivatives as potential pharmaceuticals. The structural motif is explored for its potential in creating compounds with diverse biological activities. nih.govresearchgate.net
Novel Synthetic Methods : The development of innovative synthetic strategies, such as palladium-catalyzed oxidative amination and multicomponent reactions, to access highly functionalized furan-amines. acs.orgnih.govrsc.org
The following table presents data on various furan-amine compounds, illustrating the structural diversity within this class.
| Compound Name | Molecular Formula | CAS Number | Key Feature |
| 1-(Furan-3-yl)but-3-en-1-amine | C₈H₁₁NO | 845253-10-3 | Contains an additional alkene functional group. chemsrc.com |
| 3-Amino-1-(furan-3-yl)butan-1-one | 1599275-20-3 | Features a ketone group instead of a simple alkyl chain. bldpharm.com | |
| 1-[5-(trifluoromethyl)furan-3-yl]cyclobutan-1-amine | C₉H₁₀F₃NO | Incorporates a cyclobutane (B1203170) ring and a trifluoromethyl group. molport.com | |
| 1-[5-(2,5-dimethylfuran-3-yl)-1H-imidazol-2-yl]butan-1-amine | C₁₃H₁₉N₃O | A complex structure containing an additional imidazole (B134444) ring. molport.com | |
| 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride | C₉H₁₆ClNO | 1864072-71-8 | An isomer with the amine attached at the 2-position of the furan ring. fluorochem.co.uk |
This table is interactive. You can sort the columns by clicking on the headers.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(furan-3-yl)butan-1-amine |
InChI |
InChI=1S/C8H13NO/c1-2-3-8(9)7-4-5-10-6-7/h4-6,8H,2-3,9H2,1H3 |
InChI Key |
BENHEBGKNYZQOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=COC=C1)N |
Origin of Product |
United States |
Strategic Synthesis of 1 Furan 3 Yl Butan 1 Amine and Analogous Furan Containing Butanamines
Retrosynthetic Analysis and Key Disconnections for the 1-(Furan-3-yl)butan-1-amine Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials. lkouniv.ac.instudysmarter.co.uk For this compound, the primary disconnection is the carbon-nitrogen (C-N) bond of the amine. This disconnection points to two main synthetic strategies: direct and indirect amination.
A direct amination approach suggests the formation of the C-N bond in a single step, often from a carbonyl precursor. The key disconnection here is at the C-N bond, leading back to 1-(furan-3-yl)butan-1-one and an ammonia (B1221849) source. This is the basis for reductive amination.
An indirect amination strategy involves a functional group interconversion (FGI). lkouniv.ac.in This means the amine functionality is introduced via another functional group that is easier to install. For instance, a hydroxyl group can be converted to an amine, or a nitrile or oxime can be reduced. Therefore, key disconnections could be at the C-N bond, which is retrosynthetically equivalent to a C-O bond (leading to an alcohol), a C≡N group (leading to a nitrile), or a C=NOH group (leading to an oxime). These disconnections highlight the versatility of synthetic planning and the importance of choosing a route based on starting material availability and reaction efficiency.
Direct Amination Methodologies
Direct amination methods offer an efficient route to furan-containing butanamines by forming the crucial C-N bond in a single conceptual step. These methods are often favored for their atom economy and procedural simplicity.
Reductive Amination of Furan-3-yl-Substituted Carbonyl Precursors (e.g., 1-(Furan-3-yl)butan-1-one)
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine or ammonia in the presence of a reducing agent. mdpi.com The reaction typically proceeds through the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. mdpi.com For the synthesis of this compound, the precursor would be 1-(furan-3-yl)butan-1-one.
The choice of catalyst is crucial for the success of reductive amination. A variety of heterogeneous and homogeneous catalysts have been developed for this purpose. Nickel-based catalysts, such as Raney nickel and Ni/SBA-15, have shown high activity and selectivity for the reductive amination of furan-derived carbonyls. mdpi.comscirp.org For instance, a Ni/SBA-15 catalyst afforded a high yield of 5-(aminomethyl)furfural from 5-hydroxymethylfurfural (B1680220) (HMF) under relatively mild conditions. mdpi.com Palladium and iridium-based catalysts are also effective, with some systems operating even at room temperature. mdpi.comacs.org
The reaction conditions, including solvent, temperature, and hydrogen pressure, also play a significant role. scirp.org For example, the use of a THF-water mixed medium was found to be beneficial for the reductive amination of 2,5-diformylfuran using a Raney nickel catalyst. scirp.org
Table 1: Catalysts for Reductive Amination of Furan-Containing Carbonyls
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Ni/SBA-15 | 5-Hydroxymethylfurfural (HMF) | 5-(Aminomethyl)furfural (HMFA) | ~90 | mdpi.com |
| Acid-treated Ni-Raney | 2,5-Diformylfuran (DFF) | 2,5-Bis(aminomethyl)furan (B21128) (BAF) | 42.6 | scirp.org |
| Ru/TiP-100 | Furfural (B47365) (FF) | Furfurylamine (FAM) | 91 | mdpi.com |
| [Cp*Ir(2,2′-bpyO)(H2O)] | 2,5-Furandicarbaldehyde | N,N'-disubstituted 2,5-bis(aminomethyl)furan | High | acs.org |
| Ni6AlOx | 5-Hydroxymethylfurfural (HMF) | 5-Aminomethyl-2-furylmethanol | 99 | acs.org |
One-Pot Multicomponent Reactions for Furan-Amine Systems
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, minimizing intermediate isolation steps and waste generation. scispace.comnih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be employed for the synthesis of α-aminoacyl amides. nih.govillinois.edu
In the context of furan-containing amines, a furan-based aldehyde or ketone can serve as the carbonyl component in an Ugi reaction. For instance, furfural has been utilized in Ugi reactions with an amine, a carboxylic acid, and an isocyanide to generate diverse furan-containing peptidomimetics. nih.govresearchgate.net While not a direct synthesis of a simple amine like this compound, the Ugi reaction provides a powerful tool for creating more complex furan-amine structures in a single step. rsc.org
Recent developments have also explored tandem Ugi/Diels-Alder reactions using furan (B31954) derivatives, further expanding the synthetic utility of MCRs in this area. researchgate.netbeilstein-journals.org Additionally, other one-pot cascade reactions involving furan-tethered alkynes, aldehydes, and amines have been developed to construct complex heterocyclic systems. rsc.org
Indirect Amination and Functional Group Interconversion Strategies
Indirect methods for amine synthesis involve the formation of a precursor functional group that is subsequently converted to the amine. These strategies offer alternative synthetic routes when direct amination is challenging or when specific stereochemistry is desired.
Reduction of Amides, Nitriles, or Oximes Derived from Furan-Substituted Compounds
The reduction of nitrogen-containing functional groups is a classic and reliable method for amine synthesis. acs.org
Amide Reduction: Furan-containing amides can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.comlibretexts.org More recently, nickel-catalyzed methods for amide reduction have been developed, offering a non-precious metal alternative. nih.gov These methods are generally tolerant of other functional groups, such as esters. nih.govdiva-portal.org
Nitrile Reduction: Furan-based nitriles can be synthesized from the corresponding aldehydes or carboxylic acids. For example, 2-furonitrile (B73164) can be prepared by the ammoxidation of furfural. wikipedia.org These nitriles can then be reduced to primary amines using reagents like LiAlH4 or through catalytic hydrogenation. libretexts.org
Oxime Reduction: Furan-containing ketones can be converted to their corresponding oximes by reaction with hydroxylamine. Subsequent reduction of the oxime yields the primary amine. Various reducing agents can be employed, including sodium borohydride (B1222165) in the presence of a catalyst like nano-copper, or through catalytic hydrogenation. shirazu.ac.iruc.pt Enzymatic reduction of oximes to amines has also been reported, offering a green and stereoselective alternative. acs.org
Table 2: Indirect Amination via Reduction
| Precursor Functional Group | Furan-Containing Starting Material | Key Reagents | Product Type |
| Amide | Furan-3-carboxamide derivative | LiAlH4 or Ni catalyst | Primary, secondary, or tertiary amine |
| Nitrile | Furan-3-carbonitrile | LiAlH4 or H2/catalyst | Primary amine |
| Oxime | 1-(Furan-3-yl)butan-1-one oxime | NaBH4/catalyst or H2/catalyst | Primary amine |
Nucleophilic Substitution Reactions with Amines on Furan-Functionalized Substrates
Amines can also be introduced via nucleophilic substitution reactions, where an amine acts as the nucleophile, displacing a leaving group on the furan-containing substrate. The success of this strategy depends on the activation of the furan ring and the nature of the leaving group.
This approach is particularly effective when the furan ring is activated by electron-withdrawing groups. For example, in furan derivatives bearing a cyano group, a nucleophilic substitution of a leaving group at the 5-position by a secondary amine has been demonstrated. tandfonline.comchempap.org Common leaving groups in such reactions include halogens and sulfonyl groups. chempap.orgchempap.org
While direct nucleophilic substitution on an unactivated furan ring is challenging, the use of furan-containing alcohols provides an alternative. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by an amine. This two-step process, while less direct, is a reliable method for synthesizing amines from alcohols.
Catalytic Approaches in Furan-Amine Synthesis
Catalysis is central to the synthesis of furan-containing amines, offering pathways that are often more efficient and selective than stoichiometric methods. Both metal-based and metal-free catalytic systems have been explored for the formation of the crucial carbon-nitrogen bond and the introduction of the amine functionality.
Palladium-Catalyzed Coupling Reactions for C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds, a key step in the synthesis of many furan-amine derivatives. acs.org These methods, often referred to as Buchwald-Hartwig amination, have been refined to be versatile and reliable for creating arylated amines. uwindsor.ca The success of these reactions hinges on the careful selection of the palladium precursor, ligands, base, and solvent. uwindsor.ca
Innovations in ligand design have been crucial, leading to catalysts that are more active and stable. acs.org For instance, sterically demanding trialkylphosphines have been shown to be effective alternatives for palladium-catalyzed cross-coupling reactions. The choice of palladium precursor, such as PdCl₂(CH₃CN)₂, can significantly impact reaction yields and times compared to other sources like Pd(OAc)₂. mdpi.com The acetonitrile (B52724) ligands in PdCl₂(CH₃CN)₂ are weakly coordinating and good π-acceptors, which stabilize the palladium center without blocking active sites, thereby facilitating key catalytic steps like oxidative addition and reductive elimination. mdpi.com
The base also plays a critical role, with moderately basic and soluble options like potassium carbonate often providing superior results. mdpi.com These reactions can be applied to a wide range of substrates, including the synthesis of nitrogen-based heterocycles through tandem processes. acs.org The ability to perform these reactions in one pot without isolating intermediates enhances their efficiency and appeal for industrial applications. acs.orguwindsor.ca
Table 1: Comparison of Palladium Catalysts for Furan Synthesis
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| PdCl₂(CH₃CN)₂ | 94 | 2 |
| Pd(OAc)₂ | 80 | 6 |
| Pd(acac)₂ | 63 | 6 |
This table is generated based on data for the synthesis of functionalized furans and illustrates the superior performance of PdCl₂(CH₃CN)₂. mdpi.com
Hydrogenation and Transfer Hydrogenation Catalysis for Amine Formation
Hydrogenation and transfer hydrogenation are pivotal methods for the synthesis of amines from various precursors. These reactions offer green and efficient routes to amination, often utilizing renewable resources.
Reductive amination is a prominent strategy that involves the reaction of a carbonyl compound with an amine source, followed by reduction of the resulting imine. This approach is widely used for synthesizing amines from biomass-derived furan compounds. mdpi.com Heterogeneous catalysts, particularly those based on non-noble metals like nickel and cobalt, have shown high efficacy in the reductive amination of furanic aldehydes and ketones. mdpi.com For example, Ni/SBA-15 catalysts have demonstrated high yields for the reductive amination of 5-hydroxymethylfurfural (HMF). mdpi.com The choice of catalyst support and metal can significantly influence the reaction, with some systems enabling the reaction to proceed at room temperature. mdpi.com
Transfer hydrogenation offers an alternative to using high-pressure molecular hydrogen, instead employing hydrogen donor molecules like isopropanol (B130326) or formic acid. wikipedia.org This method is often conducted under milder conditions and can be highly enantioselective when chiral catalysts are used. wikipedia.org Ruthenium and rhodium complexes are commonly used catalysts for the transfer hydrogenation of imines to amines. wikipedia.org Ruthenium pincer complexes, for instance, have been used in the base-free transfer hydrogenation of furanic aldehydes. mdpi.comresearchgate.net
Table 2: Catalysts for Reductive Amination of Furan Derivatives
| Catalyst | Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Ni/SBA-15 | 5-Hydroxymethylfurfural (HMF) | 5-(Aminomethyl)furan-2-methanol | ~90 | 100 °C, 1.5 MPa H₂ |
| Co@C-600-EtOH | Furfural | Furfurylamine | 87 | 90 °C, 7 M NH₃ in MeOH, 2 MPa H₂ |
| Ru/TiP-100 | Furfural | Furfurylamine | 91 | Room Temperature |
This table is based on data from various studies on the reductive amination of furan derivatives. mdpi.com
Metal-Free Catalysis in Furan-Amine Synthesis
In recent years, metal-free catalysis has emerged as a sustainable alternative for the synthesis of furan derivatives, avoiding the cost and potential toxicity of metal catalysts. nih.gov These methods often rely on the use of organocatalysts or other non-metallic systems.
One approach involves the use of base catalysts for the synthesis of tetrasubstituted furans from α-hydroxy ketones and cyano compounds. nih.gov This method is advantageous as it uses readily available starting materials and proceeds under mild conditions with good functional group tolerance. nih.gov Another strategy is the intramolecular ring-opening of aziridines with an internal carbonyl oxygen, facilitated by a Lewis acid like BF₃·OEt₂, to produce highly substituted furans in an atom-economical manner. acs.org
Porphyrin macrocycles have also been investigated as metal-free photocatalysts in organic synthesis. beilstein-journals.org These catalysts can operate through single electron transfer or energy transfer mechanisms to facilitate various organic transformations. beilstein-journals.org Furthermore, the development of transition metal-free multi-component reactions provides a powerful tool for the efficient synthesis of N-heterocyclic frameworks. researchgate.net These reactions often exhibit broad substrate scope and functional group compatibility, making them valuable in medicinal chemistry and materials science. researchgate.net
Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure this compound Derivatives
The synthesis of enantiomerically pure chiral amines is of paramount importance, as the biological activity of many pharmaceuticals is dependent on a specific stereoisomer. nih.gov Several strategies have been developed for the stereoselective synthesis and chiral resolution of furan-containing amines.
Asymmetric hydrogenation of imines is one of the most direct and efficient methods for preparing chiral amines. acs.org This approach offers excellent atom economy and is considered a green synthetic strategy. acs.org Transition metal catalysts, particularly those based on iridium and rhodium complexed with chiral ligands, have been successfully employed for the asymmetric hydrogenation of furan-containing imines, yielding chiral amines with high enantioselectivity. nih.govacs.org For example, an iridium catalyst with the (S,S)-f-Binaphane ligand has been used to hydrogenate various N-alkyl α-aryl furan-containing imines with up to 90% ee. acs.org
In addition to asymmetric synthesis, chiral resolution techniques are also employed to separate enantiomers from a racemic mixture. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for the optical resolution of furan-containing compounds. mdpi.com For instance, the dihydroxylated derivative of a spiro-fused polycyclic aromatic compound containing a furan moiety was efficiently separated into its enantiomers using chiral HPLC. mdpi.com Chemoenzymatic kinetic resolution, which utilizes enzymes to selectively react with one enantiomer, is another powerful strategy for obtaining enantiopure compounds. benthamdirect.com Lipases are frequently used for this purpose in the stereoselective synthesis of terpenoids and other chiral molecules. mdpi.com
A notable example of stereoselective synthesis is the preparation of a diastereomer of Darunavir, which involves the stereoselective synthesis of a (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl intermediate. researchgate.net Proline-mediated asymmetric Mannich reactions have also been utilized for the synthesis of α-substituted β-amino secondary alcohols, which can be precursors to chiral amines. tohoku.ac.jp
Scale-Up Considerations and Green Chemistry Principles in Synthetic Route Design
The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and adherence to green chemistry principles. The goal is to develop processes that are not only economically viable but also environmentally sustainable.
The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes. mdpi.com These principles include the use of renewable feedstocks, atom economy, and the use of catalysis. mdpi.com The synthesis of furan-containing amines from biomass-derived platform molecules like furfural and 5-hydroxymethylfurfural (HMF) is a prime example of utilizing renewable resources. mdpi.comacs.org
Catalytic processes are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of catalysts that can be recycled and reused. Heterogeneous catalysts are particularly advantageous for scale-up as they are easily separated from the reaction mixture. mdpi.com The choice of solvent is another critical factor. The use of greener solvents or even solvent-free conditions can significantly reduce the environmental impact of a process. uwindsor.ca
Process Mass Intensity (PMI) and E-Factor are metrics used to evaluate the greenness of a chemical process. uliege.be A lower PMI and E-Factor indicate a more sustainable process with less waste generation. uliege.be When scaling up, factors such as reaction concentration, temperature control, and stirring efficiency become crucial. uwindsor.ca For instance, amination reactions can often be run at high concentrations, which is important for maximizing the space-time yield in a production setting. uwindsor.ca
The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reactor without isolating intermediates, can significantly improve efficiency and reduce waste, aligning with the principles of green chemistry. nih.govresearchgate.net Biocatalysis, using enzymes like transaminases, also presents a sustainable and mild method for the synthesis of furfurylamines, avoiding the harsh conditions and by-product formation associated with some traditional synthetic routes. tomsheppard.info
Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation of 1-(Furan-3-yl)butan-1-amine, offering profound insights into its proton and carbon environments.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of this compound presents a series of distinct signals that correspond to each unique proton in the molecule. The furan (B31954) ring protons appear in the downfield region, characteristic of aromatic and heteroaromatic systems. Specifically, the protons at the C2 and C5 positions of the furan ring are expected to resonate at the lowest field due to the electron-withdrawing effect of the oxygen atom. The proton at C4 will appear at a slightly higher field.
The methine proton (CH-NH₂) on the butyl chain, being adjacent to both the furan ring and the nitrogen atom, is shifted downfield. The remaining protons of the butyl group (CH₂, CH₂, and CH₃) resonate in the upfield aliphatic region. The terminal methyl group (CH₃) typically appears as a triplet, while the methylene groups (CH₂) present as complex multiplets due to coupling with neighboring protons. Coupling constants (J-values) provide critical information about the connectivity of these protons. ubc.ca
Table 1: Predicted ¹H NMR Data for this compound Note: Data is predicted based on analogous structures and standard chemical shift values.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2 (Furan) | ~7.40 | t | ~1.8 | 1H |
| H-5 (Furan) | ~7.38 | dd | ~1.8, 0.8 | 1H |
| H-4 (Furan) | ~6.35 | dd | ~1.8, 0.8 | 1H |
| H-1' (CH-N) | ~3.85 | t | ~6.8 | 1H |
| NH₂ | ~1.5-2.5 | br s | - | 2H |
| H-2' (CH₂) | ~1.65-1.80 | m | - | 2H |
| H-3' (CH₂) | ~1.30-1.45 | m | - | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment
The ¹³C NMR spectrum provides a complete carbon footprint of the molecule. The four distinct carbons of the furan ring resonate in the downfield region between approximately 110 and 145 ppm. The C3 carbon, being the point of attachment to the butylamine (B146782) side chain, shows a specific chemical shift influenced by this substitution. The carbon atom bonded to the nitrogen (C-1') appears in the mid-field range, typically around 50-60 ppm. The remaining aliphatic carbons of the butyl chain (C-2', C-3', and C-4') are observed at progressively higher fields. nih.gov
Table 2: Predicted ¹³C NMR Data for this compound Note: Data is predicted based on analogous structures and standard chemical shift values.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-5 (Furan) | ~143.5 |
| C-2 (Furan) | ~139.0 |
| C-3 (Furan) | ~126.0 |
| C-4 (Furan) | ~109.5 |
| C-1' (CH-N) | ~53.0 |
| C-2' (CH₂) | ~37.0 |
| C-3' (CH₂) | ~19.5 |
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. mdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show clear correlations between adjacent protons in the butyl chain (H-1' ↔ H-2' ↔ H-3' ↔ H-4'), confirming the linear butanamine fragment. It would also confirm the through-bond coupling between the protons on the furan ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the direct assignment of carbon signals based on the previously established proton assignments. For example, the proton signal at ~3.85 ppm would correlate with the carbon signal at ~53.0 ppm, confirming their assignment as C-1' and H-1', respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between different fragments of the molecule. Key correlations would be observed from the H-1' proton of the butyl chain to the C-3, C-2, and C-4 carbons of the furan ring, definitively proving the attachment point of the side chain to the C-3 position of the furan.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, irrespective of their through-bond connectivity. This is particularly useful for determining stereochemistry and conformational preferences. For this compound, NOESY could reveal spatial proximities between the furan ring protons and the protons of the butylamine side chain, helping to define the molecule's preferred conformation in solution.
Mass Spectrometry (MS)
Mass spectrometry provides essential information regarding the molecular weight and elemental composition of the compound, as well as insights into its fragmentation behavior under ionization.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of the molecular ion with high accuracy. For this compound, the molecular formula is C₈H₁₃NO. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 140.1070 Da. Experimental determination of this exact mass by HRMS would confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass. rsc.org
Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of a selected ion, typically the protonated molecular ion [M+H]⁺. For aliphatic amines, the predominant fragmentation mechanism is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org
For this compound ([M+H]⁺, m/z 140.1), the most likely fragmentation pathway involves the cleavage of the C1'-C2' bond. This would result in the loss of a propyl radical (•C₃H₇) and the formation of a highly stable, resonance-delocalized iminium ion with an m/z of 84.04. This fragment is often the base peak in the spectrum of such compounds.
A secondary fragmentation pathway could involve the cleavage of the bond between the furan ring and the butanamine side chain, leading to the formation of a butan-1-iminium ion. Other minor fragmentation processes, such as the loss of ammonia (B1221849) (NH₃) from the molecular ion, may also be observed. unito.itnih.govresearchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, furan ring, and alkyl chain moieties.
The primary amine (–NH₂) group is anticipated to show two distinct stretching vibrations in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. Additionally, an N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.
The furan ring, an aromatic heterocycle, will present several characteristic bands. The C-H stretching vibrations of the furan ring typically appear above 3100 cm⁻¹. The C=C stretching vibrations within the ring are expected in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ether linkage will likely produce a strong absorption band in the 1250-1020 cm⁻¹ range.
The butyl chain will be evidenced by C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups, which are expected to appear in the 2960-2850 cm⁻¹ region. C-H bending vibrations for the alkyl chain are also anticipated in the 1470-1370 cm⁻¹ range.
Table 1: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (Asymmetric) | Primary Amine | 3400 - 3300 | Medium |
| N-H Stretch (Symmetric) | Primary Amine | 3330 - 3250 | Medium |
| C-H Stretch (Aromatic) | Furan Ring | > 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | Butyl Chain | 2960 - 2850 | Strong |
| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium-Strong |
| C=C Stretch | Furan Ring | 1600 - 1450 | Medium-Variable |
| C-H Bend (Aliphatic) | Butyl Chain | 1470 - 1370 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the furan ring. Furan and its derivatives are known to exhibit absorption bands in the UV region.
The UV spectrum of furan itself in a non-polar solvent typically shows a strong absorption maximum (λmax) around 200-220 nm, which is attributed to a π → π* electronic transition. The presence of the alkylamine substituent on the furan ring may lead to a slight bathochromic (red) or hypsochromic (blue) shift of this absorption maximum, depending on the electronic effects of the substituent and the solvent used for analysis. The amine group itself has a weak n → σ* transition, which is often obscured by stronger absorptions.
Table 2: Expected UV-Vis Absorption for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
|---|
It is important to note that the exact position and intensity of the absorption maximum can be influenced by the solvent polarity.
X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing Analysis
While a specific crystal structure for this compound is not available in the public domain, it is anticipated that the primary amine groups would participate in intermolecular hydrogen bonding (N-H···N or N-H···O), influencing the crystal lattice. The furan ring and the butyl chain would likely exhibit van der Waals interactions with neighboring molecules.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric or Non-centrosymmetric |
The actual determination of these parameters would require experimental single-crystal XRD analysis.
Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination
Since this compound possesses a chiral center at the carbon atom bearing the amine group and the furan ring, it can exist as a pair of enantiomers. Chiroptical techniques are essential for the characterization of these stereoisomers.
Optical Rotation measures the rotation of plane-polarized light by a chiral compound. A non-racemic sample of this compound would be optically active. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration. The two enantiomers would exhibit equal and opposite specific rotations.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides more detailed stereochemical information than optical rotation at a single wavelength. For this compound, electronic transitions associated with the furan chromophore would be expected to give rise to CD signals (Cotton effects), the signs of which could be used to help determine the absolute configuration of a given enantiomer, often in conjunction with theoretical calculations.
Table 4: Chiroptical Properties of this compound Enantiomers
| Property | (R)-1-(Furan-3-yl)butan-1-amine | (S)-1-(Furan-3-yl)butan-1-amine |
|---|---|---|
| Specific Rotation [α]D | + value | - value |
The determination of the absolute configuration would typically require either comparison to a standard of known configuration or correlation of the experimental chiroptical data with quantum chemical calculations.
Computational Chemistry and Theoretical Investigations of 1 Furan 3 Yl Butan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods allow for the precise determination of the electronic structure and energetics of 1-(Furan-3-yl)butan-1-amine.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are instrumental in determining its ground state properties. rjptonline.org
The geometry optimization process seeks the lowest energy conformation of the molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The furan (B31954) ring is largely planar, while the butylamine (B146782) substituent introduces conformational flexibility. The optimized geometry reveals the spatial arrangement of the atoms, which is critical for understanding its interaction with other molecules.
Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p)) (Note: These are representative values based on typical bond lengths and angles for similar structures and should be confirmed by specific calculations for this molecule.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(furan)-C(furan) | ~1.36 - 1.43 Å |
| C(furan)-O(furan) | ~1.36 Å | |
| C(furan)-C(butyl) | ~1.51 Å | |
| C(butyl)-N | ~1.47 Å | |
| Bond Angle | C-O-C (in furan) | ~106° |
| C-C-C (in furan) | ~107° - 110° | |
| Furan-C-N | ~109.5° |
Beyond DFT, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide a more detailed understanding of the electronic structure. These methods, while computationally more intensive, can offer a higher level of accuracy for certain properties. Semi-empirical methods, on the other hand, offer a faster, albeit less precise, way to study larger systems by incorporating experimental parameters. For this compound, these methods can be used to corroborate findings from DFT and to explore the nature of its chemical bonds, including the aromaticity of the furan ring and the nature of the carbon-nitrogen bond.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a powerful description of the electronic structure and reactivity of molecules. The analysis of the frontier molecular orbitals is particularly important.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the lone pair of the nitrogen atom, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, is likely distributed over the furan ring and the antibonding orbitals of the butylamine chain.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on trends observed in similar furan derivatives.)
| Orbital | Energy (eV) |
| HOMO | ~ -6.2 eV |
| LUMO | ~ 0.6 eV |
| HOMO-LUMO Gap | ~ 6.8 eV |
The distribution of electron density within a molecule is key to understanding its polarity and reactive sites. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the ESP map would likely show a region of high negative potential around the oxygen atom in the furan ring and the nitrogen atom of the amine group, due to their high electronegativity and lone pairs of electrons. The hydrogen atoms of the amine group and the furan ring would exhibit positive potential. This charge distribution is crucial for predicting how the molecule will interact with other polar molecules and biological targets. nih.gov
Conformational Analysis and Potential Energy Surface Mapping
The butylamine substituent of this compound can rotate around its single bonds, leading to various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES) as a function of key dihedral angles. researchgate.net
The PES illustrates the energy of the molecule as its geometry changes. rug.nl For this compound, the PES would reveal the low-energy conformations of the butyl chain relative to the furan ring. The global minimum on the PES corresponds to the most stable conformer, which is the most populated conformation at thermal equilibrium. Understanding the conformational landscape is essential as the biological activity of a molecule can be highly dependent on its three-dimensional shape. Theoretical studies on related furan compounds have demonstrated the utility of PES mapping in understanding reaction pathways and conformational preferences. researchgate.netresearchgate.net
Reaction Mechanism Studies and Transition State Analysis through Computational Modeling
No computational studies detailing the reaction mechanisms or transition state analyses for the synthesis or reactions of this compound were identified. Such studies are crucial for understanding the kinetic and thermodynamic pathways of chemical transformations, but this information is not presently available for this compound.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
While general computational methods for predicting NMR chemical shifts and IR frequencies are well-established, specific predicted and validated spectroscopic data for this compound are not published in the scientific literature. Without dedicated computational studies on this molecule, a data table of predicted versus experimental values cannot be generated.
Intermolecular Interactions and Non-Covalent Bonding Analysis
Similarly, there is a lack of published research focusing on the intermolecular interactions and non-covalent bonding patterns of this compound. This type of analysis is vital for understanding the compound's physical properties and its behavior in condensed phases, but the necessary computational investigations have not been reported.
Reactivity, Derivatization, and Transformation Pathways of 1 Furan 3 Yl Butan 1 Amine
Reactions Involving the Primary Amine Functionality
The primary amine group in 1-(Furan-3-yl)butan-1-amine is a versatile functional handle that can participate in a wide array of chemical transformations. Its nucleophilic character allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, leading to a diverse range of derivatives.
Alkylation and Acylation Reactions
Primary amines are readily alkylated by alkyl halides through nucleophilic substitution. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. This initial reaction forms a secondary amine, which is often more nucleophilic than the starting primary amine. Consequently, the reaction can proceed further to yield a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. To achieve mono-alkylation, it is often necessary to use a large excess of the primary amine.
Acylation of this compound with acyl chlorides or acid anhydrides is a facile process that leads to the formation of stable amide derivatives. This reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
Table 1: Representative Alkylation and Acylation Reactions of Primary Amines
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Methyl Iodide | N-Methyl-1-(furan-3-yl)butan-1-amine | Alkylation |
| This compound | Acetyl Chloride | N-(1-(Furan-3-yl)butyl)acetamide | Acylation |
| This compound | Benzoyl Chloride | N-(1-(Furan-3-yl)butyl)benzamide | Acylation |
Formation of Imines, Enamines, and Other Nitrogen-Containing Derivatives
The reaction of this compound with aldehydes and ketones provides access to imines (also known as Schiff bases) and enamines, respectively. libretexts.org The formation of an imine involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com This reaction is typically acid-catalyzed and is reversible. libretexts.org
In the case of ketones that have an α-hydrogen, the initially formed iminium ion can be deprotonated at the α-carbon to yield an enamine. However, with primary amines, the formation of the imine is generally favored. libretexts.org
Table 2: Illustrative Condensation Reactions of this compound
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product |
| This compound | Benzaldehyde | N-(1-(Furan-3-yl)butyl)-1-phenylmethanimine |
| This compound | Acetone | N-(1-(Furan-3-yl)butyl)propan-2-imine |
| This compound | Cyclohexanone | N-(1-(Furan-3-yl)butyl)cyclohexan-1-imine |
Mitsunobu Reactions with Nitrogen Nucleophiles
The Mitsunobu reaction offers a powerful method for the formation of C-N bonds with inversion of stereochemistry at the reacting carbon center. chemistrysteps.com While this reaction typically involves the use of an acidic nucleophile, recent advancements have expanded its scope to include primary and secondary amines. acs.org In a hypothetical Mitsunobu reaction, this compound could act as the nucleophile, reacting with an alcohol in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). libretexts.orgchemistrysteps.com This would result in the formation of a new secondary amine. The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the amine nucleophile. chemistrysteps.com
Reactions of the Furan (B31954) Ring System
The furan ring in this compound is an electron-rich aromatic system that is susceptible to electrophilic attack. The presence of the alkylamine substituent at the 3-position influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution on the Furan Ring
Furan is known to be significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. youtube.com The heteroatom's lone pairs of electrons contribute to the aromatic sextet and increase the electron density of the ring. For 3-substituted furans, electrophilic attack occurs preferentially at the C2 and C5 positions, which are the most electron-rich. The C2 position is generally the most favored site of substitution due to the greater stability of the resulting carbocation intermediate.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.
Halogenation: The halogenation of furan can be achieved with reagents such as bromine or chlorine. Due to the high reactivity of the furan ring, the reaction is often carried out under mild conditions to avoid polysubstitution and decomposition. acs.org
Nitration: Nitration of furan requires carefully controlled conditions, as the ring is sensitive to strong acids. A common nitrating agent is acetyl nitrate, generated in situ from nitric acid and acetic anhydride. wikipedia.org
Friedel-Crafts Acylation: The Friedel-Crafts acylation of furan introduces an acyl group onto the ring. Milder Lewis acids, such as boron trifluoride etherate, are often used as catalysts to prevent polymerization of the furan ring. organic-chemistry.orgbyjus.com
Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Electrophile | Major Product |
| Bromination | Br₂ | 1-(2-Bromo-furan-3-yl)butan-1-amine |
| Nitration | HNO₃/Ac₂O | 1-(2-Nitro-furan-3-yl)butan-1-amine |
| Friedel-Crafts Acylation | Acetyl Chloride/BF₃·OEt₂ | 1-(2-Acetyl-furan-3-yl)butan-1-amine |
Cyclization and Heterocyclic Annulation Reactions Utilizing the Butanamine Chain and Furan Ring
The bifunctional nature of this compound, possessing both a nucleophilic amine and an activatable furan ring, makes it an ideal precursor for intramolecular reactions to construct novel heterocyclic systems.
Intramolecular cyclization represents a powerful strategy for constructing complex heterocyclic frameworks from furan-amine precursors. A prominent transformation in this class is the synthesis of pyrroles. This is often achieved by first activating the furan ring towards nucleophilic attack by the tethered amine. Oxidation of the furan moiety is a key step, converting it into a dicarbonyl species that readily condenses with the primary amine. nih.gov This one-pot oxidation and reductive amination sequence generates a stable, cyclic pyrrole (B145914) moiety. nih.gov
This type of cyclization has been successfully applied in peptide chemistry, where a furylalanine residue reacts with a lysine (B10760008) side chain upon oxidation to form a pyrrole-constrained peptide. nih.gov Gold-catalyzed migratory cycloisomerization reactions of substrates containing both amine and alkyne functionalities also provide a pathway to pyrrole synthesis, highlighting the versatility of cyclization strategies. nih.gov The choice of catalyst and reaction conditions can direct the regiochemical outcome of the cyclization. nih.gov Furthermore, radical cyclizations, where an alkenyl radical adds to a furan ring, can be employed to create highly substituted pyrrole rings through a spiro-cyclic intermediate. asianpubs.org
| Reaction Type | Key Reagents/Catalysts | Intermediate | Final Product |
| Oxidative Cyclization | N-Bromosuccinimide (NBS), NaBH₃CN | Oxidized furan / Imine nih.gov | Pyrrole-fused system nih.gov |
| Migratory Cycloisomerization | Gold Catalyst (e.g., Ph₃PAuSbF₆) | N/A | Substituted Pyrrole nih.gov |
| Radical Cyclization | Tri-n-butyltin hydride, AIBN | Spiro-cyclic radical asianpubs.org | Substituted Pyrrole asianpubs.org |
| Intramolecular Hydroamination | PdCl₂ or AuCl | N/A | Dihydropyrrole rsc.org |
Multicomponent reactions (MCRs) that incorporate the furan-amine framework offer a highly efficient method for synthesizing complex heterocyclic molecules in a single step. A notable example is the Furan-Thiol-Amine (FuTine) reaction, a bio-inspired, one-pot process that generates stable pyrrole heterocycles. researchgate.netnih.gov
The proposed mechanism for this reaction involves the initial oxidation of the furan to produce a reactive cis-2-butene-1,4-dial intermediate. researchgate.net This intermediate is then trapped by a thiol via a 1,4-addition, followed by a subsequent reaction with an amine. researchgate.net A final rearrangement and aromatization step yields the N-substituted pyrrole product. researchgate.net This reaction is highly versatile and compatible with a wide range of functional groups on the furan, thiol, and amine components, including acids, alcohols, and esters. researchgate.netnih.gov This MCR provides a powerful tool for late-stage diversification and has been applied to the selective labeling of peptides and proteins. nih.gov
| Component 1 (Furan) | Component 2 (Thiol) | Component 3 (Amine) | Resulting Structure |
| Substituted Furan | Functionalized Thiol | Amino Acid / Aniline / etc. | N-pyrrole heterocycle researchgate.netnih.gov |
| 2-Furylalanine (in peptide) | Cysteine (in peptide) | Lysine (in peptide) | Macrocyclic / Stapled Peptide nih.gov |
Cross-Coupling Reactions for Further Functionalization of the Furan-Amine Scaffold
Cross-coupling reactions are indispensable tools for carbon-carbon and carbon-heteroatom bond formation, allowing for the further elaboration of the this compound scaffold. The furan ring can be functionalized at its C-H bonds, or it can be pre-functionalized with a halide to participate in various transition-metal-catalyzed reactions.
An important strategy is the rhodium(III)-catalyzed cross-dehydrogenative coupling (CDC) of furan derivatives. researchgate.net This method allows for the direct coupling of a furan C-H bond with another aromatic system, leading to the formation of valuable 2,2'-bi(heteroaryl) products without prior functionalization of the coupling partners. researchgate.net Other transition metals, particularly palladium, are widely used in reactions such as the Heck coupling to introduce alkenyl groups onto heterocyclic rings. mdpi.comresearchgate.net These reactions provide a convergent approach to building molecular complexity. nih.gov The development of iron-catalyzed cross-coupling reactions also offers a more sustainable and inexpensive alternative for creating C-C bonds with heteroatom-substituted olefins. nih.gov These methods collectively enable the synthesis of a vast array of complex derivatives from the core furan-amine structure.
| Reaction Type | Catalyst | Coupling Partner | Bond Formed |
| Cross-Dehydrogenative Coupling (CDC) | Rhodium(III) Complex | Other Heterocycles (e.g., Thiophenes, Pyrroles) | C-C (Bi(heteroaryl)) researchgate.net |
| Heck Coupling | Palladium Complex (e.g., Pd(OAc)₂) | Alkenes | C-C (Alkenyl-furan) mdpi.comresearchgate.net |
| Reductive Olefin Coupling | Iron Catalyst | Electron-deficient Olefins | C-C nih.gov |
| Sonogashira Coupling | Palladium Complex / Copper Co-catalyst | Terminal Alkynes | C-C (Alkynyl-furan) mdpi.com |
Advanced Methodological Developments and Future Research Trajectories in Furan Amine Chemistry
Development of Novel Catalytic Systems for Efficient Transformations
The synthesis of furan-amines, including 1-(Furan-3-yl)butan-1-amine, is most directly achieved through the reductive amination of the corresponding carbonyl compound, in this case, 1-(furan-3-yl)butan-1-one. Recent progress in catalysis has provided a diverse toolkit for this transformation, moving beyond traditional stoichiometric reagents toward more efficient and sustainable catalytic methods.
Heterogeneous Catalysis: Significant strides have been made in developing robust heterogeneous catalysts. For instance, amorphous Cobalt (Co) nanoparticles, prepared in situ from CoCl₂ and a reducing agent, have demonstrated high activity and selectivity for reductive aminations using molecular hydrogen (H₂) and aqueous ammonia (B1221849) under relatively mild conditions. Similarly, Iridium (Ir) complexes, such as Cp*Ir(III) complexes ligated by N-phenyl-2-pyridinecarboxamidate, effectively catalyze the direct reductive amination of ketones using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydride source, yielding primary amines with excellent chemoselectivity. These systems offer advantages in terms of catalyst recyclability and process simplification, which would be directly applicable to the large-scale production of this compound.
Biocatalysis: The use of enzymes offers a green and highly selective alternative for amine synthesis. Amine transaminases (ATAs) are particularly powerful for producing chiral amines with excellent enantioselectivity under mild reaction conditions. An ATA could be employed in the asymmetric synthesis of (R)- or (S)-1-(Furan-3-yl)butan-1-amine from its corresponding ketone. Enzymatic cascade reactions have further expanded the complexity of molecules that can be synthesized, combining ATAs with other enzymes like alcohol dehydrogenases (ADHs) to create efficient one-pot systems for generating chiral amines from alcohols.
Below is a table summarizing various catalytic approaches applicable to the synthesis of this compound.
| Catalytic System | Catalyst Type | Key Advantages | Potential Application |
|---|---|---|---|
| Cobalt Nanoparticles | Heterogeneous Metal | High selectivity, mild conditions, wide substrate scope | Large-scale, cost-effective synthesis |
| Cp*Ir(III) Complexes | Homogeneous Metal | Excellent chemoselectivity for primary amines | High-purity synthesis for specialized applications |
| Amine Transaminases (ATAs) | Biocatalyst | High enantioselectivity, mild conditions, sustainable | Asymmetric synthesis of chiral enantiomers |
Flow Chemistry and Continuous Synthesis Applications
Flow chemistry and microreactor technology are revolutionizing chemical synthesis by providing enhanced control over reaction parameters, improving safety, and facilitating scalability. These techniques are particularly well-suited for the synthesis of amines, where reactions can be exothermic and require precise control.
The synthesis of chiral amines using immobilized transaminases in packed-bed reactors is a prime example of a continuous flow application. E. coli cells overexpressing an ω-transaminase can be immobilized on polymer beads and used in a flow system. This setup allows for continuous production over several days, high throughput, and simplified product isolation, often without the need for traditional workup or purification. Applying this methodology to the synthesis of this compound would enable efficient and continuous production, a significant advantage over traditional batch processing.
The benefits of continuous flow extend to various catalytic systems. The precise temperature and pressure control in microreactors can enhance the performance of both heterogeneous and homogeneous metal catalysts, often leading to higher yields and selectivities than in batch reactors.
Chemoinformatics and Machine Learning in Furan-Amine Research
The integration of computational tools, specifically chemoinformatics and machine learning (ML), is accelerating the discovery and optimization of chemical reactions. These data-driven approaches are being applied to predict reaction outcomes, optimize catalyst performance, and design new enzyme variants.
In the context of synthesizing chiral this compound, ML models can be trained on existing datasets of asymmetric reactions to predict the enantioselectivity of a given catalyst or enzyme. For instance, a Deep Neural Network (DNN) model, using molecular descriptors from a metal-ligand-substrate complex, has been shown to accurately predict the enantiomeric excess (% ee) for asymmetric C-H activation reactions. A similar approach could be developed for the reductive amination of 1-(furan-3-yl)butan-1-one, guiding the selection of the optimal chiral ligand or enzyme variant to achieve the desired stereoisomer with high purity.
Machine learning can also guide protein engineering efforts. By analyzing the sequence space of enzymes like imine reductases (IREDs) and reductive aminases (RedAms), ML algorithms can identify key residues that influence activity and stereoselectivity, thereby accelerating the development of tailored biocatalysts for specific substrates like furan-based ketones.
Exploration of New Methodologies for Structural Diversification
Once this compound is synthesized, its structure can be further diversified to create a library of novel compounds with potentially unique properties. The furan (B31954) ring is amenable to a variety of functionalization reactions.
Recent advances in transition-metal catalysis have enabled the regioselective synthesis of multisubstituted furans. For example, cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls allows for the construction of polyfunctionalized furans with high functional group tolerance. While this method builds the furan ring itself, related C-H activation strategies could potentially be adapted to functionalize the existing furan core of this compound. Palladium-catalyzed methods are particularly effective for introducing various functional groups onto the furan ring through cross-coupling reactions.
Furthermore, the amine group itself serves as a handle for diversification. Standard N-alkylation, acylation, or sulfonylation reactions can be employed to modify the amine, leading to a wide array of derivatives. The combination of furan ring functionalization and amine modification opens up a vast chemical space for exploration.
A summary of potential diversification strategies is presented in the table below.
| Reaction Type | Target Moiety | Potential Reagents | Outcome |
|---|---|---|---|
| C-H Arylation | Furan Ring | Aryl Halides, Pd Catalyst | Introduction of aryl groups at C2 or C5 positions |
| N-Acylation | Amine Group | Acyl Chlorides, Anhydrides | Formation of corresponding amides |
| N-Alkylation | Amine Group | Alkyl Halides, Base | Synthesis of secondary and tertiary amines |
| Paal-Knorr Synthesis | Furan Ring | 1,4-Dicarbonyl Compounds | (Post-modification) Annulation to form complex heterocycles |
Design and Synthesis of Advanced Furan-Amine Hybrid Materials for Chemical Applications
Furan-based monomers are increasingly recognized as sustainable building blocks for high-performance polymers. The amine functionality of this compound makes it a candidate for incorporation into various polymer structures, leading to advanced hybrid materials.
While difunctional furan-diamines are typically used to create polymers like polyamides and polyimides, a monofunctional amine like this compound can serve as a valuable chain-capping agent or modifier. In polymerization reactions, it can be used to control molecular weight or to introduce the furan moiety as a pendant group along a polymer backbone. These pendant furan groups can then be used for post-polymerization modifications, for example, through Diels-Alder reactions, to create cross-linked or functionalized materials.
Recent research has focused on the synthesis of novel furan-based conjugated polymers for applications in organic electronics and biomedicine. An efficient C-H arylation method has been used to create such polymers from oligofurans. While not a direct polymerization monomer, this compound could be functionalized to create novel building blocks for such advanced materials. For example, synthesizing a furan-based methacrylate (B99206) oligomer containing an imine functional group has been reported for use in stereolithography (3D printing). This highlights the potential for converting simple furan-amines into precursors for advanced manufacturing applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
